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Introduction
JNJ-4355 is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein

Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2)

family of proteins that regulates the intrinsic pathway of apoptosis.[1][2] Overexpression of

MCL-1 is a common mechanism of therapeutic resistance in various hematological

malignancies and solid tumors, making it a compelling target for cancer therapy.[1] JNJ-4355
binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between

MCL-1 and pro-apoptotic proteins such as BAK and BAX.[1][2] This disruption leads to the

activation of the apoptotic cascade, resulting in cancer cell death.

These application notes provide detailed protocols for cell-based assays to characterize the

activity of JNJ-4355 in relevant cancer cell lines. The protocols are designed to be clear and

reproducible for researchers in academic and industrial settings.

Mechanism of Action: JNJ-4355 Signaling Pathway
The following diagram illustrates the mechanism of action of JNJ-4355 in inducing apoptosis.
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Caption: Mechanism of JNJ-4355 in inducing apoptosis.

Quantitative Data Summary
The following table summarizes the in vitro potency of JNJ-4355 in various assays and cell

lines.

Parameter Value Assay Type Cell Line Reference

MCL-1 Ki 18 pM HTRF Assay N/A [1]

AC50 8.7 nM Cell Killing Assay MOLP-8 [1]

AC50 12 nM
Caspase-Glo

Assay
MOLP-8 [2]

AC50 69 nM
Caspase-Glo

Assay
KMS-12-PE [2]

AC50 0.29 - 75 nM Cell Killing Assay
AML Patient

Samples
[1]

Note: AC50 (Half-maximal activity concentration) values can vary depending on the assay

conditions and cell line.
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Experimental Protocols
Cell Line Culture
Proper cell culture technique is critical for obtaining reliable and reproducible results. The

following are general guidelines for the culture of cell lines sensitive to MCL-1 inhibition.

Recommended Cell Lines:

MOLP-8: A human multiple myeloma cell line.

KMS-12-PE: A human multiple myeloma cell line.

MOLM-13: A human acute myeloid leukemia (AML) cell line.

General Culture Conditions:

Cell Line Medium Supplements
Seeding
Density
(cells/mL)

Subculture
Ratio

MOLP-8 RPMI-1640
20% FBS, 2 mM

L-glutamine
0.5 x 106 1:2 to 1:3

KMS-12-PE RPMI-1640 20% FBS 0.5 x 105
Add fresh

medium

MOLM-13 RPMI-1640 10% FBS 1 x 105 1:2 to 1:3

Protocol:

Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

For suspension cultures (MOLP-8, MOLM-13), subculture every 2-3 days by diluting the cell

suspension to the recommended seeding density.

For KMS-12-PE, maintain cultures by adding fresh medium every 2-3 days to keep the cell

density between 3 x 105 and 1 x 106 cells/mL.
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Regularly monitor cell viability and morphology using a microscope.

Perform mycoplasma testing on a regular basis to ensure cultures are free from

contamination.

Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.
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Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:
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Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Protocol:

Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100

µL of culture medium.

Incubate the plates overnight to allow cells to attach and resume growth.

Prepare serial dilutions of JNJ-4355 and the negative control (JNJ-78732576) in culture

medium.

Treat the cells with a range of concentrations of JNJ-4355, the negative control, and a

vehicle control (e.g., 0.1% DMSO).

Incubate the plates for 24, 48, or 72 hours.

Equilibrate the plate to room temperature for approximately 30 minutes.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percentage of cell viability relative to the vehicle control and plot the results to

determine the AC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in

the apoptotic pathway.
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Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:
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White-walled 96-well plates

Caspase-Glo® 3/7 Assay kit (Promega)

Luminometer

Protocol:

Seed cells in white-walled 96-well plates at a density of 10,000-20,000 cells per well in 100

µL of culture medium.

Incubate the plates overnight.

Treat cells with various concentrations of JNJ-4355, the negative control, and a vehicle

control.

Incubate for a predetermined time point (e.g., 6, 12, or 24 hours).

Equilibrate the plate to room temperature.

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

Mix gently on a plate shaker for 30 seconds.

Incubate at room temperature for 1 to 3 hours.

Measure the luminescence using a luminometer.

Normalize the data to the vehicle control to determine the fold-increase in caspase activity.

Target Engagement Assay: Co-Immunoprecipitation (Co-
IP) of MCL-1 and BAK
This assay is used to demonstrate that JNJ-4355 disrupts the interaction between MCL-1 and

the pro-apoptotic protein BAK in a cellular context.

Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Antibodies: anti-MCL-1 for immunoprecipitation, anti-BAK for western blotting

Protein A/G magnetic beads

SDS-PAGE and western blotting reagents

Protocol:

Culture a sufficient number of cells (e.g., 1-5 x 107 cells per condition).

Treat the cells with JNJ-4355, the negative control, and a vehicle control for a short duration

(e.g., 4-6 hours).

Harvest the cells and wash with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer.

Clarify the cell lysates by centrifugation.

Pre-clear the lysates by incubating with protein A/G beads.

Incubate the pre-cleared lysates with an anti-MCL-1 antibody overnight at 4°C with gentle

rotation.

Add protein A/G beads to capture the antibody-protein complexes.

Wash the beads several times with lysis buffer to remove non-specific binding.

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-BAK antibody to detect the amount of BAK that was co-

immunoprecipitated with MCL-1.

Analyze the results to determine if JNJ-4355 treatment reduces the amount of BAK

associated with MCL-1 compared to the controls.
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Troubleshooting and Data Interpretation
High background in luminescent assays: Ensure that the opaque-walled plates are not

scratched and that there is no cross-contamination between wells. Use a "no-cell" control to

determine the background luminescence of the medium and reagent.

Low signal in luminescent assays: Optimize the cell seeding density and incubation times.

Ensure that the assay reagents are properly stored and handled.

Variability in Co-IP results: Ensure complete cell lysis and use sufficient amounts of antibody

and beads. Optimize the washing steps to minimize non-specific binding while preserving the

protein-protein interaction of interest. Include appropriate controls, such as an isotype control

antibody for the immunoprecipitation step.

By following these detailed protocols, researchers can effectively evaluate the cellular activity

of JNJ-4355 and other MCL-1 inhibitors, contributing to the development of novel cancer

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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